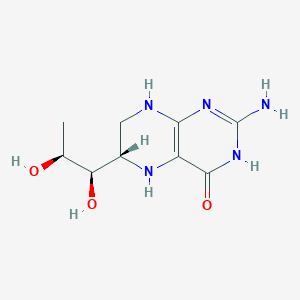

(6S)-Tetrahydrobiopterin

Übersicht

Beschreibung

(6S)-Tetrahydrobiopterin is a useful research compound. Its molecular formula is C9H15N5O3 and its molecular weight is 241.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Biosynthesis

- Enzymatic Cofactor : BH4 serves as a cofactor for various enzymes involved in neurotransmitter biosynthesis and is crucial for immune cell proliferation and melanin biosynthesis (Nar et al., 1995).

- Structural Analysis : The atomic structure of GTP cyclohydrolase I, a key enzyme in BH4 biosynthesis, reveals its unique 20-stranded antiparallel beta-barrel structure (Nar et al., 1995).

- Stereochemistry and Active Configuration : The stereochemistry of BH4 is critical, with only the 6R,1′R,2′S-configuration being biologically active. This configuration is essential for the functionality of enzymes like phenylalanine, tyrosine, and tryptophan hydroxylases (Matsuura et al., 1985).

Neurological Applications

- Neurotransmitter Synthesis : BH4 is essential for the hydroxylation of aromatic amino acids, which are precursors to neurotransmitters like dopamine and serotonin. Deficiency in BH4 can lead to hyperphenylalaninemia and depletion of these critical neurotransmitters (Almannai et al., 2019).

- Mental Health and Neurological Disorders : Due to its role in neurotransmitter synthesis, BH4 is implicated in various neurological and psychological disorders. Research into its biosynthesis and regulation could lead to new treatments for conditions like phenylketonuria and Parkinson's disease (Blau et al., 1993).

Pharmacological Effects

- Therapeutic Potential : The pharmacological effects of BH4 are under investigation for conditions like endothelial dysfunction and apoptosis in neuronal cells. BH4's ability to influence neurotransmitter formation and immune response positions it as a potential therapeutic agent in various diseases (Werner-Felmayer et al., 2002).

- Brain Entry of Peripheral Tetrahydropterins : Studies have shown that peripherally administered tetrahydropterins, including BH4, can enter the brain, suggesting their potential use in treating neurological disorders associated with BH4 deficiency (Kaufman et al., 1982).

Dermatological Research

- Melanin Biosynthesis : BH4 plays a role in regulating tyrosine supply for melanin biosynthesis. Its dysregulation has been linked to depigmentation disorders like vitiligo (Schallreuter et al., 1994).

Wirkmechanismus

Target of Action

The primary targets of (6S)-Tetrahydrobiopterin are Nitric oxide synthase oxygenase and Thymidylate synthase . Nitric oxide synthase oxygenase is found in Bacillus subtilis (strain 168) and Thymidylate synthase is found in Escherichia coli (strain K12) .

Mode of Action

It is known to interact with its targets, potentially influencing their function and resulting in changes at the cellular level .

Biochemical Pathways

It is likely that the compound influences multiple pathways due to its interaction with various targets .

Pharmacokinetics

The pharmacokinetics of this compound, specifically the Sodium salt (Na) and Calcium salt (Ca), have been studied. It was found that a single oral dose of this compound-Na caused higher AUC0–8 h and Cmax of plasma (6S)-5-Methyl-THF compared to folic acid .

Result of Action

It is likely that the compound influences various cellular processes due to its interaction with multiple targets .

Eigenschaften

IUPAC Name |

(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-FKZODXBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860778 | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62961-57-3 | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-TETRAHYDROBIOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3LB438S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

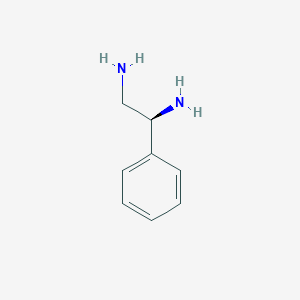

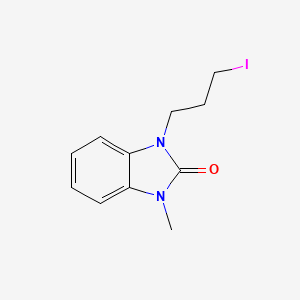

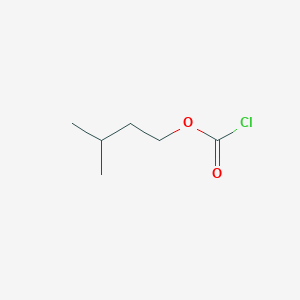

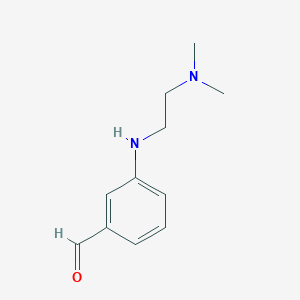

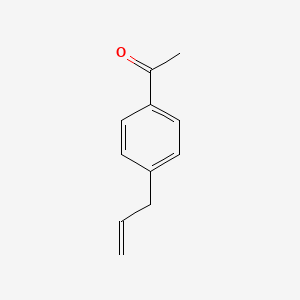

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

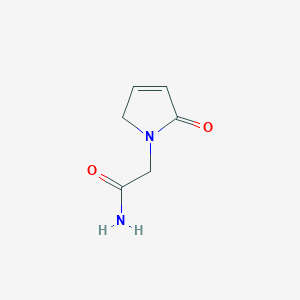

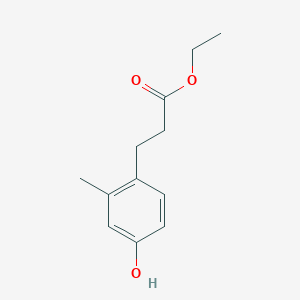

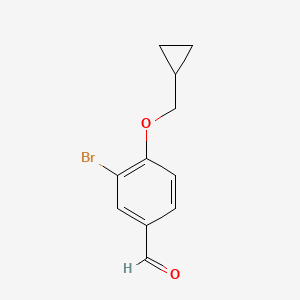

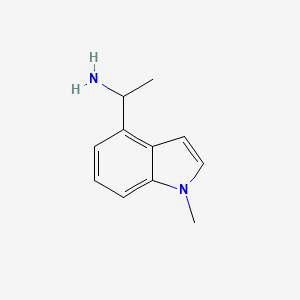

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)